molecular formula C25H27N3O2 B2454925 N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e CAS No. 919972-20-6

N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e

Cat. No. B2454925
CAS RN: 919972-20-6
M. Wt: 401.51
InChI Key: HRMAQPSWVZZNBB-UHFFFAOYSA-N
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Description

N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

Scientific Research Applications

Polymerization Catalysts

Research has highlighted the synthesis and characterization of half-titanocene chlorides incorporating benzimidazolyl derivatives, showing high catalytic activities towards ethylene polymerization and copolymerization with α-olefins. These complexes, characterized by NMR analyses and single-crystal X-ray diffraction, exhibit the compound's potential in enhancing polymer production processes through improved catalytic performance Sun et al., 2010.

Antimicrobial Agents

A study focused on the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives, evaluated their antimicrobial activity against various pathogens. These derivatives demonstrated significant effectiveness, indicating the compound's role in developing new antimicrobial agents Sethi et al., 2016.

Anticancer Research

The design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were explored for their anticancer activities. Several derivatives showed promising results against various cancer cell lines, highlighting the potential of benzimidazole derivatives in cancer therapy Ravinaik et al., 2021.

Supramolecular Chemistry

A new family of supramolecular reagents based on [(benzimidazol-1-yl)methyl]-benzamides has been synthesized, aimed at assembling binary and ternary cocrystals. These compounds demonstrated versatile and potentially useful applications in supramolecular chemistry, indicating the compound's utility in facilitating complex molecular assemblies Aakeröy et al., 2005.

Photophysical Research

Studies on 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives inspired by excited state intra-molecular proton transfer (ESIPT) processes revealed insights into the photophysical properties of these compounds. These findings contribute to the understanding of ESIPT phenomena and their potential applications in designing fluorescent materials Padalkar et al., 2011.

properties

IUPAC Name

N-[1-[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-17(26-24(29)22-10-7-15-30-22)23-27-20-8-5-6-9-21(20)28(23)16-18-11-13-19(14-12-18)25(2,3)4/h5-15,17H,16H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMAQPSWVZZNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)(C)C)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-{[4-(tert-butyl)phenyl]methyl}benzimidazol-2-yl)ethyl]-2-furylcarboxamid e

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